

Application Notes and Protocols: Use of Pirtobrutinib in Patient-Derived Organoid Cultures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pirtobrutinib**

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Introduction and Application Notes

Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).^{[1][2]} At the core of its mechanism is the disruption of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.^[3] Unlike covalent BTK inhibitors (e.g., ibrutinib), **pirtobrutinib**'s reversible binding allows it to effectively inhibit both wild-type and C481-mutant BTK, a common mechanism of acquired resistance to covalent inhibitors.^{[3][4]} This makes **pirtobrutinib** a valuable therapeutic agent for B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), particularly in patients who have developed resistance to prior BTK inhibitor therapy.^{[2][5][6]}

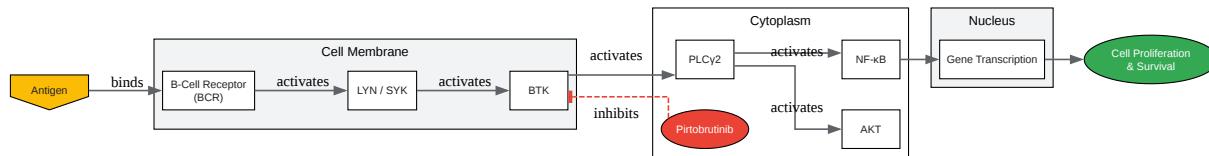
Patient-derived organoids (PDOs) are three-dimensional, self-organizing cultures derived from patient tumors that closely recapitulate the genetic and phenotypic heterogeneity of the original tumor.^{[7][8]} As preclinical models, PDOs offer a powerful platform for personalized medicine, enabling the assessment of patient-specific drug sensitivity and the investigation of resistance mechanisms.^[7]

The application of **pirtobrutinib** to PDOs derived from patients with B-cell malignancies provides a unique opportunity to:

- Predict Clinical Response: Assess the sensitivity of a patient's tumor to **pirtobrutinib** in vitro to guide treatment decisions.
- Investigate Resistance: Model and study the emergence of resistance to **pirtobrutinib** in a patient-specific context, potentially identifying new biomarkers or therapeutic targets.[9]
- Evaluate Combination Therapies: Screen for synergistic effects of **pirtobrutinib** when combined with other anti-cancer agents in a system that reflects the patient's tumor biology.

Mechanism of Action: The BTK Signaling Pathway

Pirtobrutinib functions by inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[10] Activated BTK then phosphorylates downstream targets, including PLC γ 2, which ultimately activates transcription factors like NF- κ B, promoting B-cell proliferation and survival.[3][10] **Pirtobrutinib**, by binding to BTK, blocks this entire downstream cascade, thereby inhibiting the growth of malignant B-cells and inducing apoptosis.[3]



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Pirtobrutinib inhibits the BTK signaling cascade.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize key efficacy data for **pirtobrutinib** from the pivotal BRUIN clinical trial and preclinical studies. These data provide a benchmark for results that may be

obtained from PDO-based drug screening assays.

Table 1: Clinical Efficacy of **Pirtobrutinib** in Relapsed/Refractory (R/R) Mantle Cell Lymphoma (MCL)

Parameter	Value (cBTKi-Pretreated Patients, n=90)	Citation
Overall Response Rate (ORR)	57.8%	[6]
Complete Response (CR)	20.0%	[6]
Partial Response (PR)	37.8%	[11]
Median Duration of Response (DOR)	21.6 months	[6]
Median Progression-Free Survival (PFS)	7.4 months	[11]

| Median Overall Survival (OS) | 23.5 months |[11] |

Table 2: Clinical Efficacy of **Pirtobrutinib** in Relapsed/Refractory (R/R) Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

Parameter	Value (cBTKi-Pretreated Patients, n=121)	Citation
Overall Response Rate (ORR)	62%	[12]
Partial Response (PR)	47%	[12]
PR with Lymphocytosis (PR-L)	15%	[12]

| Median Progression-Free Survival (PFS) | ~20 months |[13] |

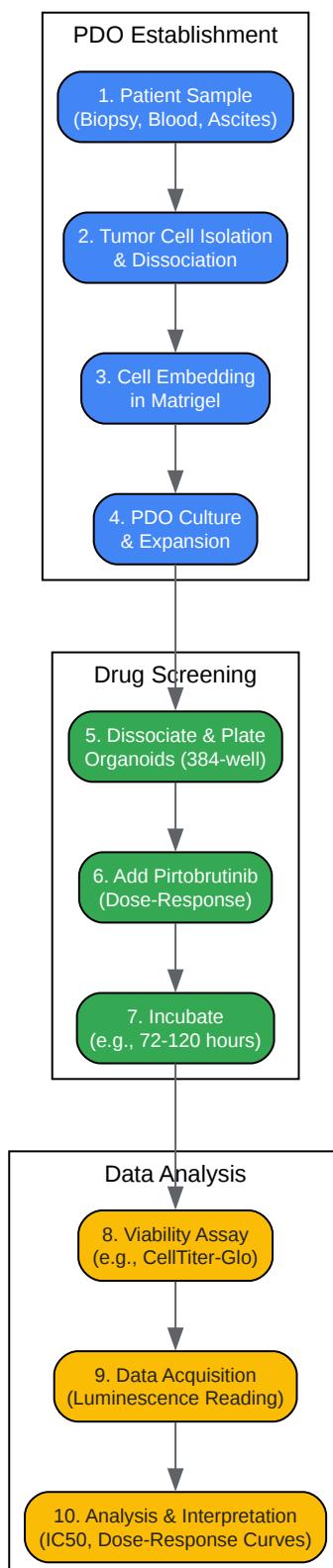
Table 3: In Vitro Potency of **Pirtobrutinib** in B-Cell Lymphoma Cell Lines

Cell Line	Cancer Type	IC ₅₀ Value (nM)	Citation
TMD8	ABC-DLBCL ¹	6.4	[1]
REC-1	MCL ²	3.1	[1]

¹Activated B-cell-like Diffuse Large B-cell Lymphoma ²Mantle Cell Lymphoma

Experimental Workflow for Pirtobrutinib Testing in PDOs

The overall process involves isolating tumor cells from a patient sample, establishing a 3D organoid culture, expanding the organoids, performing a high-throughput drug screen with **pirtobrutinib**, and analyzing the viability data.



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Workflow for **Pirtobrutinib** Screening in PDOs.

Experimental Protocols

The following are generalized protocols for the generation of B-cell malignancy PDOs and subsequent drug screening with **pirtobrutinib**. These should be adapted based on the specific cancer type and institutional guidelines.[14][15]

Protocol 1: Generation and Culture of B-Cell Malignancy PDOs

This protocol outlines the establishment of PDOs from patient tissue (e.g., lymph node biopsy).

Materials:

- Tissue transfer medium (e.g., RPMI 1640 with antibiotics)[15]
- Human Tumor Dissociation Kit or equivalent enzymes (Collagenase, Dispase)
- Basement Membrane Extract (BME), such as Matrigel®
- Organoid Growth Medium (customized for lymphoid malignancies)
- Sterile dissection tools, cell strainers (100 µm), and culture plates

Procedure:

- Sample Collection: Collect fresh tumor tissue aseptically in a sterile tube containing cold tissue transfer medium. Process the sample as soon as possible.[15]
- Tissue Dissociation: a. In a sterile petri dish, mince the tissue into small fragments (<1 mm³). b. Transfer fragments to a dissociation solution containing enzymes (e.g., Collagenase/Dispase) and incubate at 37°C with agitation for 30-60 minutes, or as optimized. c. Neutralize the enzymes with culture medium containing FBS. d. Filter the cell suspension through a 100 µm cell strainer to obtain a single-cell suspension.[7] e. Centrifuge the cells, remove the supernatant, and wash the pellet with cold PBS.
- Embedding in BME: a. Resuspend the cell pellet in a calculated volume of cold BME (Matrigel) at a concentration of 5,000-20,000 cells per 50 µL.[7] b. Plate 50 µL domes of the

cell/BME mixture into the center of wells of a pre-warmed 24-well plate. c. Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to polymerize.[\[7\]](#)

- Organoid Culture: a. Carefully add 500 µL of pre-warmed, cancer-specific Organoid Growth Medium to each well. b. Culture the PDOs at 37°C and 5% CO₂. c. Replace the medium every 2-3 days. Monitor organoid growth using light microscopy.
- Passaging: a. When organoids become dense, typically every 7-14 days, they can be passaged. b. Mechanically disrupt the BME domes and collect the organoids. c. Incubate with a cell recovery solution or gentle dissociation enzyme (e.g., TrypLE) to break down organoids into smaller fragments. d. Re-plate the fragments in fresh BME as described in Step 3.

Protocol 2: Pirtobrutinib Drug Screening in PDOs

This protocol describes a high-throughput drug sensitivity assay using a 384-well plate format.
[\[14\]](#)

Materials:

- Established PDO cultures
- Cell recovery solution (e.g., Corning® Cell Recovery Solution)
- **Pirtobrutinib** stock solution (in DMSO)
- Organoid Growth Medium
- Sterile 384-well flat-bottom plates (white plates for luminescence assays)
- Cell viability reagent (e.g., CellTiter-Glo® 3D)
- Multichannel pipette or automated liquid handler

Procedure:

- Prepare Organoid Suspension: a. Harvest mature PDOs and dissociate them into a near-single-cell suspension or small cell clusters using TrypLE or a similar reagent. b. Count

viable cells using a hemocytometer or automated cell counter. c. Resuspend the cells in cold Organoid Growth Medium to the desired plating density (e.g., 1,000-3,000 cells per well in 40 μL).[16]

- Plate Organoids: a. Dispense 40 μL of the organoid cell suspension into each well of a 384-well plate. b. Centrifuge the plate briefly to settle the cells. c. Incubate at 37°C for 48-72 hours to allow organoids to reform.[16]
- Prepare and Add **Pirtobrutinib**: a. Prepare a serial dilution of **pirtobrutinib** in culture medium. A common range is 0.1 nM to 10 μM , including a DMSO-only vehicle control. b. Add 10 μL of the diluted drug solutions to the corresponding wells.
- Incubation: Incubate the plate at 37°C for 72-120 hours. The incubation time should be optimized based on the organoid growth rate.
- Assess Cell Viability: a. Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo 3D) to room temperature. b. Add the viability reagent to each well according to the manufacturer's protocol (e.g., 25 μL). c. Mix on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
- Data Acquisition: Read the luminescence on a plate reader.
- Data Analysis: a. Normalize the data to the vehicle (DMSO) control wells. b. Plot the normalized viability against the logarithm of the **pirtobrutinib** concentration. c. Use a non-linear regression model (e.g., four-parameter variable slope) to fit a dose-response curve and calculate the IC₅₀ value.

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- To cite this document: BenchChem. [Application Notes and Protocols: Use of Pirtobrutinib in Patient-Derived Organoid Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8146385#use-of-pirtobrutinib-in-patient-derived-organoid-cultures>]

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